Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

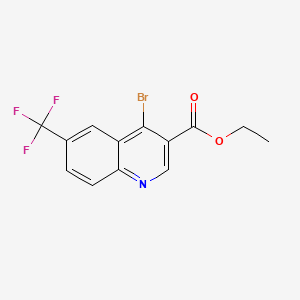

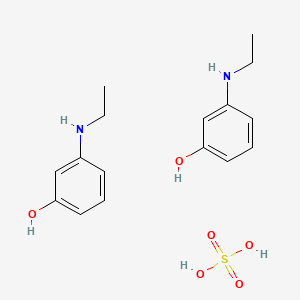

“Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C14H25NO4 . It is used in laboratory settings and is often involved in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of “Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” can be analyzed using various spectroscopic methods. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts of the compound .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Applications De Recherche Scientifique

Deprotection of Boc Amino Acids

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, being a Boc-protected compound, can be used in the deprotection of Boc amino acids. This process is crucial in organic synthesis .

High-Temperature Reactions

This compound can be used in high-temperature reactions. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .

Extraction of Water-Soluble Polar Organic Molecules

The study of this compound extends the possibility for the extraction of water-soluble polar organic molecules using ionic liquids . This can be particularly useful in the field of green chemistry, where ionic liquids are often used as environmentally friendly alternatives to traditional solvents.

Synthesis of Deaza-Analogues

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate can be used in the synthesis of deaza-analogues of certain compounds . For example, it has been used in the synthesis of deaza-analogues of the bis-indole marine alkaloid topsentin .

Anticancer Research

Some derivatives of this compound have shown moderate activity against certain types of cancer . For instance, compound 9e showed moderate activity against the HOP-92 cell line of the non-small cell lung cancer sub-panel and the SNB-75 cell line of the CNS sub-panel .

Preparation of Room-Temperature Ionic Liquids

This compound can be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . These ionic liquids can have various applications in organic synthesis .

Safety And Hazards

The safety data sheet (SDS) for similar compounds indicates that they are hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using appropriate personal protective equipment and working in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASNSLPKHBHJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)

![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)